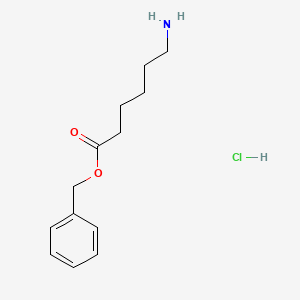

Benzyl 6-aminohexanoate hydrochloride

CAS No.: 5515-00-4

Cat. No.: VC2559869

Molecular Formula: C13H20ClNO2

Molecular Weight: 257.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5515-00-4 |

|---|---|

| Molecular Formula | C13H20ClNO2 |

| Molecular Weight | 257.75 g/mol |

| IUPAC Name | benzyl 6-aminohexanoate;hydrochloride |

| Standard InChI | InChI=1S/C13H19NO2.ClH/c14-10-6-2-5-9-13(15)16-11-12-7-3-1-4-8-12;/h1,3-4,7-8H,2,5-6,9-11,14H2;1H |

| Standard InChI Key | ASOOREZHFIOQKM-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC(=O)CCCCCN.Cl |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)CCCCCN.Cl |

Introduction

Chemical Identity and Fundamental Properties

Benzyl 6-aminohexanoate hydrochloride is the hydrochloride salt of benzyl 6-aminohexanoate, a compound derived from hexanoic acid with an amino group at the sixth carbon position and esterified with benzyl alcohol. The hydrochloride salt form enhances water solubility compared to the free base, making it more suitable for various biological and pharmaceutical applications. This compound is characterized by specific identification parameters that distinguish it from related chemical entities and allow for its precise classification in chemical databases .

Identification Parameters

The compound is identified through multiple standardized parameters as summarized in the following table:

| Parameter | Value |

|---|---|

| CAS Number | 5515-00-4 |

| Molecular Formula | C₁₃H₂₀ClNO₂ |

| Molecular Weight | 257.7564 g/mol |

| MDL Number | MFCD22196509 |

| SMILES Notation | NCCCCCC(=O)OCc1ccccc1.Cl |

| European Community (EC) Number | 869-659-7 |

The corresponding free base form (benzyl 6-aminohexanoate) has the CAS number 5515-01-5 and molecular formula C₁₃H₁₉NO₂ with a molecular weight of 221.29500 g/mol, lacking the hydrochloride component .

Synonyms and Alternative Nomenclature

The compound is known by several synonyms in scientific literature and commercial catalogues, reflecting different naming conventions:

-

Benzyl 6-aminohexanoate hydrochloride

-

6-Aminocaproic acid benzyl ester hydrochloride

-

6-Amino-hexanoic acid phenylmethyl ester hydrochloride

-

6-Aminohexanoic acid benzyl ester hydrochloride

Physicochemical Properties

The physicochemical properties of benzyl 6-aminohexanoate hydrochloride determine its behavior in various environments and its suitability for specific applications. These properties differ notably from the free base form due to the presence of the hydrochloride salt.

Structural Characteristics

Benzyl 6-aminohexanoate hydrochloride consists of a hexanoic acid backbone with an amino group at the sixth carbon position. The carboxylic acid group is esterified with benzyl alcohol, forming an ester linkage. The amino group is protonated and associated with a chloride counterion, creating the hydrochloride salt. This salt formation significantly impacts the compound's solubility profile and stability characteristics .

Solubility Profile and Related Parameters

The hydrochloride salt form significantly enhances water solubility compared to the free base, making it more suitable for aqueous applications. The free base form has characteristic parameters that influence its behavior in various solvents:

| Property | Value (Free Base) |

|---|---|

| Polar Surface Area (PSA) | 52.32000 |

| LogP | 2.94920 |

These values indicate that the free base has moderate lipophilicity and a moderate polar surface area. The hydrochloride salt would have different values due to the ionized amino group, generally resulting in greater hydrophilicity .

Synthetic Approaches and Production

Benzyl 6-aminohexanoate hydrochloride can be synthesized through several established methods, each with specific advantages depending on scale, available starting materials, and desired purity levels.

Common Synthetic Routes

The primary synthetic pathways to benzyl 6-aminohexanoate hydrochloride typically involve the esterification of 6-aminohexanoic acid (also known as 6-aminocaproic acid) with benzyl alcohol, followed by salt formation with hydrochloric acid. This process can be performed under various conditions, including catalytic approaches and protection/deprotection strategies when selective functionalization is required. Alternative routes may involve the reduction of corresponding nitrile or nitro precursors .

Industrial Production Considerations

For larger-scale production, optimized processes addressing yield, purity, and environmental impact are essential. The hydrochloride salt formation step is typically performed in anhydrous conditions to ensure product quality and minimize side reactions. Process impurities must be carefully controlled, especially for applications in pharmaceutical or biological research where high purity is required .

Biological Activity and Applications

Benzyl 6-aminohexanoate hydrochloride and related compounds demonstrate diverse biological activities that form the basis for their various applications in medicine and research.

Pharmacological Properties

The compound is related to aminocaproic acid, which has established pharmacological properties affecting the blood clotting system. Aminocaproic acid functions as an antifibrinolytic agent by inhibiting plasminogen activators and, to a lesser degree, plasmin activity. This mechanism helps slow or stop bleeding after surgery by preventing the breakdown of blood clots. The benzyl ester derivative may exhibit modified pharmacokinetic properties compared to the parent compound, potentially affecting absorption, distribution, and metabolism profiles .

Research Applications

Benzyl 6-aminohexanoate hydrochloride has been referenced in multiple patents and research papers, indicating its utility as a synthetic intermediate and research tool. Notable applications include:

-

As an intermediate in the synthesis of more complex pharmaceutical compounds

-

In the development of imaging agents, as referenced in BRACCO IMAGING S.P.A. Patent: WO2006/027244 A2

-

In research related to medicinal chemistry applications, as mentioned in work by Cai et al. in the Journal of Medicinal Chemistry

-

In biomaterial development, as indicated by references in SMARTCELLS, INC. patent literature

These diverse applications highlight the compound's versatility as both a synthetic building block and a functional component in more complex systems.

| Hazard Statement | Classification | Warning Level |

|---|---|---|

| H302 | Harmful if swallowed | Warning: Acute toxicity, oral |

| H315 | Causes skin irritation | Warning: Skin corrosion/irritation |

| H319 | Causes serious eye irritation | Warning: Serious eye damage/eye irritation |

| H335 | May cause respiratory irritation | Warning: Specific target organ toxicity, single exposure |

These classifications are based on data submitted to the European Chemicals Agency (ECHA) Classification and Labelling Inventory .

Analytical Methods and Characterization

Proper characterization of benzyl 6-aminohexanoate hydrochloride is essential for confirming identity, assessing purity, and monitoring reaction progress in synthetic applications.

Spectroscopic Identification

Common spectroscopic methods for characterizing this compound include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

-

Infrared (IR) spectroscopy, which can identify characteristic functional groups including the ester carbonyl and amino functionality

-

Mass spectrometry, which can confirm the molecular weight and fragmentation pattern

For the free base form, the exact mass has been reported as 221.14200, which serves as a reference point for mass spectrometric analysis. The hydrochloride salt would show a different mass profile due to the additional chloride ion .

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for purity assessment and reaction monitoring. These methods can be optimized based on the compound's polarity and the specific analytical requirements of the application.

Related Compounds and Structural Analogs

Understanding the relationship between benzyl 6-aminohexanoate hydrochloride and structurally related compounds provides context for its chemical behavior and applications.

Parent Compound Relationship

The parent compound, 6-aminohexanoic acid (aminocaproic acid), is a well-established pharmaceutical with antifibrinolytic properties. The benzyl esterification modifies the physicochemical properties while potentially maintaining some of the biological activity. The esterification may serve several purposes:

-

Increasing lipophilicity for improved membrane penetration

-

Providing a protective group for the carboxylic acid

-

Creating a prodrug that can release the active aminocaproic acid upon hydrolysis in vivo

Structural Variants

Several structural variants of benzyl 6-aminohexanoate have been developed for specific applications:

-

Different ester derivatives (methyl, ethyl, etc.) that modify lipophilicity and hydrolysis rates

-

Protected amino derivatives that serve as synthetic intermediates

-

Conjugates with other functional molecules for targeted delivery or specialized applications

These structural modifications provide a diverse toolkit for researchers developing new compounds with specific physicochemical or biological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume